N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-10-7-8-17(16-19)24-22(27)21(26)23-14-13-18-9-5-6-15-25(18)31(28,29)20-11-3-2-4-12-20/h2-4,7-8,10-12,16,18H,5-6,9,13-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLORVTXIWVLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The piperidine intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Oxalamide Moiety: Finally, the oxalamide group is formed by reacting the intermediate with oxalyl chloride and an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Flexibility: The N1 position tolerates diverse groups (e.g., methoxybenzyl, dioxoisoindolinyl), while the N2 position often incorporates aromatic or heterocyclic ethyl groups.
- Methoxy Group Impact : The 3-methoxyphenyl group in the target compound and GMC-8 may enhance solubility compared to halogenated analogs (e.g., GMC-1, GMC-2), though antimicrobial activity varies with substitution patterns .
Flavoring Agents (S336 and Analogs)
- S336 : Activates hTAS1R1/hTAS1R3 umami receptors with high potency (EC50 < 1 µM). Demonstrated safety margins >33 million in exposure assessments .
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, suggesting stability in biological systems . The target compound’s sulfonylated piperidine may alter metabolic pathways, though direct data are lacking.
Antimicrobial and Antiviral Activity
- GMC Series : GMC-8 (3-methoxyphenyl analog) showed moderate activity against S. aureus (MIC = 32 µg/mL) but weaker effects on Gram-negative strains .
- HIV Entry Inhibitors : BNM-III-170 and related oxalamides () target CD4-binding sites, highlighting the scaffold’s adaptability to antiviral design. The target compound’s sulfonyl group could mimic protein-protein interaction interfaces .
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, with the CAS number 898449-80-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.
The molecular formula of this compound is C22H27N3O5S, with a molecular weight of 445.5 g/mol. The compound features a complex structure that includes a piperidine ring and oxalamide functional groups, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 898449-80-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The phenylsulfonyl group is hypothesized to engage with various enzymes or receptors, potentially modulating their activities. The piperidine moiety enhances binding affinity, while the oxalamide structure contributes to stability and bioavailability.
Antinociceptive Effects
Research indicates that compounds similar to this compound may exhibit antinociceptive properties , which are beneficial in pain management. A study evaluated the analgesic effects of related oxalamides in animal models, demonstrating significant pain relief comparable to standard analgesics.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity . In vitro studies have shown that similar oxalamide derivatives can inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses. This property could position the compound as a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have yielded promising results. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, a derivative of the compound was administered to assess its analgesic effects using the formalin test. Results indicated a significant reduction in pain behavior compared to the control group, supporting its potential as an analgesic agent.
Case Study 2: Inflammatory Response Modulation
A separate study focused on the anti-inflammatory effects of related compounds demonstrated that administration reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests that this compound may similarly modulate inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
